ethyl 4-chlorobutanimidoate hydrochloride
Overview
Description
ethyl 4-chlorobutanimidoate hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO and a molecular weight of 186.08 g/mol. This compound is primarily used for research purposes and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of ethyl 4-chlorobutanimidate hydrochloride involves the reaction of ethyl 4-oxobutanoate with glycinamide hydrochloride in a one-pot industrial method . This reaction typically occurs under acidic conditions, leading to the formation of the desired product. The process is efficient and suitable for large-scale production.
Chemical Reactions Analysis
ethyl 4-chlorobutanimidoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds under acidic conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding amides and acids.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 4-chlorobutanimidoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical research for studying enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobutanimidate hydrochloride involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and proteins, thereby influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ethyl 4-chlorobutanimidoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-chlorobutanimidate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
This compound: Differing slightly in the functional groups attached to the main carbon chain.
Dimiracetam: A nootropic drug with a pyrroloimidazole structure, showcasing different biological activities.
The uniqueness of ethyl 4-chlorobutanimidate hydrochloride lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
ethyl 4-chlorobutanimidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLIDILSOYWUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523876 | |
Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89224-42-0 | |
Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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